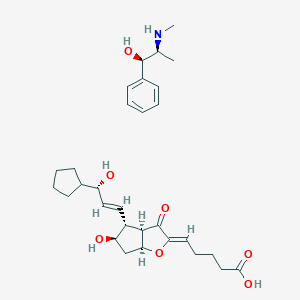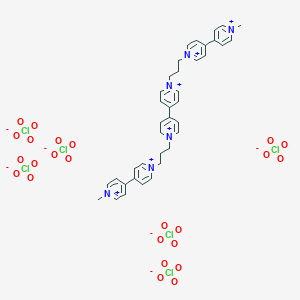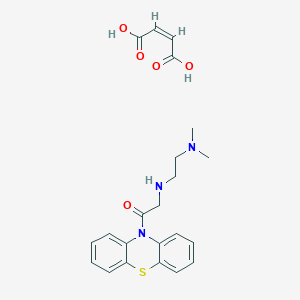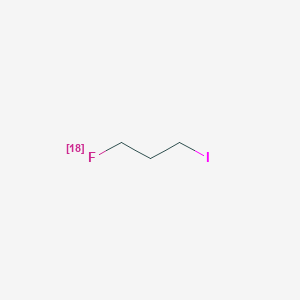
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders.
Wirkmechanismus
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt binds to the active site of the COX-2 enzyme and inhibits the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of inflammatory mediators, such as prostaglandin E2, and a reduction in pain, swelling, and redness. This compound also has antioxidant properties that may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of arthritis, such as adjuvant-induced arthritis, collagen-induced arthritis, and antigen-induced arthritis. It also has analgesic effects in models of acute and chronic pain, such as the formalin test and the hot plate test. This compound has been reported to have fewer gastrointestinal side effects than other NSAIDs, such as aspirin and ibuprofen, due to its selective COX-2 inhibition. However, it may still cause adverse effects, such as renal toxicity, liver toxicity, and cardiovascular events, especially in high doses or prolonged use.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt is a useful tool for studying the role of COX-2 in inflammation and pain. It can be used to investigate the molecular mechanisms of COX-2 inhibition and the downstream signaling pathways involved in the regulation of inflammatory gene expression. This compound can also be used to test the efficacy and safety of novel COX-2 inhibitors or other anti-inflammatory drugs in preclinical models. However, it is important to note that the results obtained from animal studies may not always translate to human clinical trials, and caution should be taken when extrapolating the findings to human disease.
Zukünftige Richtungen
There are several future directions for the research on 2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt. Firstly, more studies are needed to elucidate the molecular mechanisms of COX-2 inhibition by this compound and its downstream effects on the inflammatory response. Secondly, the safety profile of this compound needs to be further investigated, especially in terms of its long-term use and potential interactions with other drugs. Thirdly, the development of new formulations or delivery systems of this compound may improve its efficacy and reduce its side effects. Fourthly, the use of this compound in combination with other anti-inflammatory agents or immunomodulators may provide synergistic effects and better outcomes for certain diseases. Lastly, the clinical utility of this compound in other conditions, such as cancer, neurodegenerative disorders, and infectious diseases, should be explored.
Wissenschaftliche Forschungsanwendungen
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. This compound is a selective COX-2 inhibitor, which means it targets only the COX-2 enzyme that is induced during inflammation, while sparing the COX-1 enzyme that is essential for the protection of the gastrointestinal tract and platelet function.
Eigenschaften
CAS-Nummer |
109544-09-4 |
|---|---|
Molekularformel |
C15H15ClNNaO4 |
Molekulargewicht |
331.72 g/mol |
IUPAC-Name |
sodium;2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H16ClNO4.Na/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10;/h4-7H,8H2,1-3H3,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
IXEKPMAYILRTFK-UHFFFAOYSA-M |
SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+] |
Synonyme |
2-((2-(4-chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid Ro 31-3948 Ro-31-3948 romazarit |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)





![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)



